

# An In-depth Technical Guide to N-(3-Phenylpropionyl)glycine-d2

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## Compound of Interest

Compound Name: N-(3-Phenylpropionyl)glycine-d2

Cat. No.: B12412815

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This technical guide provides a comprehensive overview of the chemical and physical properties of **N-(3-Phenylpropionyl)glycine-d2**, its synthesis, and its application in metabolic research, particularly as an internal standard for mass spectrometry-based assays. This document is intended for researchers, scientists, and professionals in the fields of drug development and clinical diagnostics.

## Core Chemical Properties

**N-(3-Phenylpropionyl)glycine-d2** is the deuterium-labeled form of N-(3-Phenylpropionyl)glycine, a known biomarker for certain inborn errors of metabolism. The deuterium labeling at the C2 position of the glycine moiety makes it an ideal internal standard for quantitative analysis.

## Physical and Chemical Data

The fundamental properties of **N-(3-Phenylpropionyl)glycine-d2** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>11</sub> D <sub>2</sub> NO <sub>3</sub>	[1]
Molecular Weight	209.24 g/mol	[1]
CAS Number	1219795-43-3	[1][2]
Appearance	White to off-white solid	[1]
Melting Point	96-98 °C (for non-deuterated)	[3]
Isotopic Purity	≥98 atom % D	[4]
Chemical Purity	≥98%	[2]

## Solubility

Solubility information is crucial for the preparation of stock solutions and experimental assays.

Solvent	Solubility	Reference
DMSO	100 mg/mL (477.92 mM)	[1]
Ethanol	~30 mg/mL (for non-deuterated)	[5][6]
Dimethylformamide (DMF)	~30 mg/mL (for non-deuterated)	[5][6]
PBS (pH 7.2)	~1 mg/mL (for non-deuterated)	[6]

Note: Sonication may be required to achieve complete dissolution in DMSO.

## Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

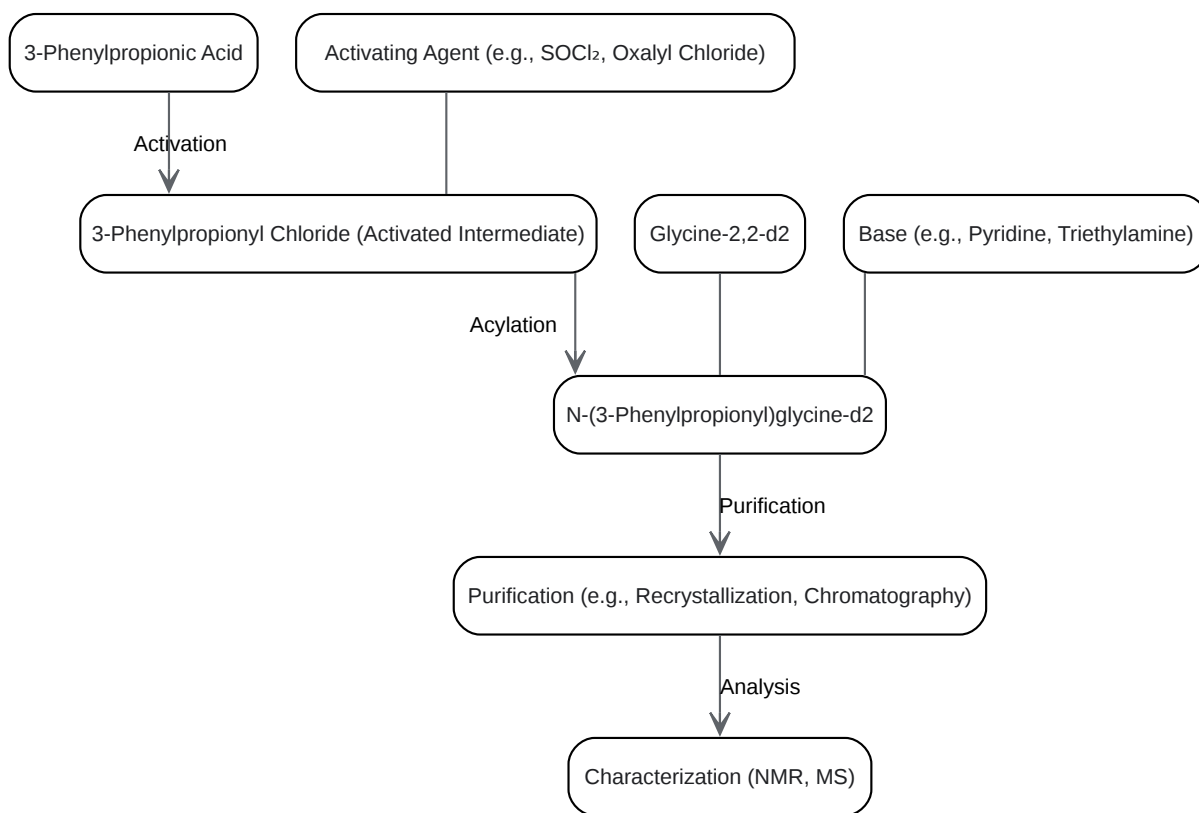
Condition	Recommended Storage	Duration	Reference
Solid (Powder)	-20°C	3 years	[1]
In Solvent	-80°C	6 months	[1]
In Solvent	-20°C	1 month	[1]

## Synthesis and Isotopic Labeling

While a specific, detailed protocol for the synthesis of **N-(3-Phenylpropionyl)glycine-d2** is not readily available in the public domain, a general synthetic route can be described. The synthesis involves the acylation of glycine-2,2-d2 with 3-phenylpropionyl chloride or another activated form of 3-phenylpropionic acid.

## General Synthesis Workflow

The logical flow for the synthesis is outlined below.



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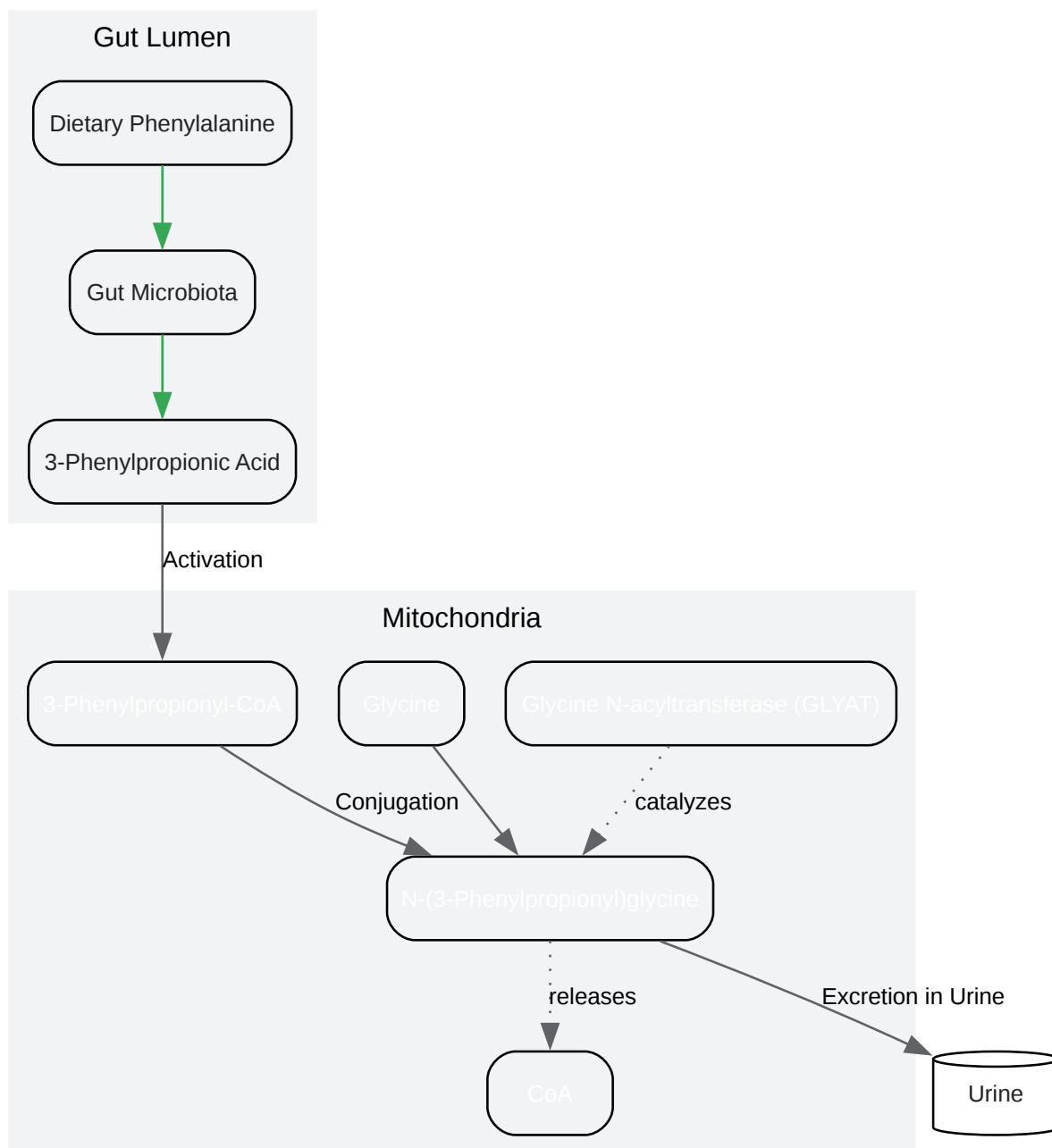
**Caption:** General workflow for the synthesis of **N-(3-Phenylpropionyl)glycine-d2**.

## Biological Significance and Application

N-(3-Phenylpropionyl)glycine is an acylglycine that is a minor metabolite of fatty acids. Its levels in urine are significantly increased in individuals with certain inborn errors of metabolism, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[5][6]

## Metabolic Pathway

The formation of N-(3-Phenylpropionyl)glycine in humans is a result of the detoxification of 3-phenylpropionic acid, which is produced by gut bacteria. This process is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).



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**Caption:** Metabolic pathway for the formation and excretion of N-(3-Phenylpropionyl)glycine.

In MCAD deficiency, the impaired beta-oxidation of fatty acids leads to an accumulation of medium-chain acyl-CoAs, which can be alternatively metabolized, leading to an increase in the excretion of various acylglycines, including N-(3-Phenylpropionyl)glycine.

## Experimental Protocols

**N-(3-Phenylpropionyl)glycine-d2** is primarily used as an internal standard in quantitative mass spectrometry assays for the diagnosis of inborn errors of metabolism.[\[7\]](#)

## Quantitative Analysis of Acylglycines in Urine by LC-MS/MS

This section outlines a general protocol for the analysis of acylglycines in urine using a deuterated internal standard like **N-(3-Phenylpropionyl)glycine-d2**.[\[7\]](#)[\[8\]](#)[\[9\]](#)

### 4.1.1. Sample Preparation

- Thaw frozen urine samples at room temperature.
- Centrifuge the samples to pellet any precipitates.
- To a fixed volume of the supernatant (e.g., 100 µL), add the internal standard solution containing **N-(3-Phenylpropionyl)glycine-d2** to a final concentration appropriate for the instrument's linear range.
- Perform a solid-phase extraction (SPE) or a simple protein precipitation step to clean up the sample.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

### 4.1.2. LC-MS/MS Analysis

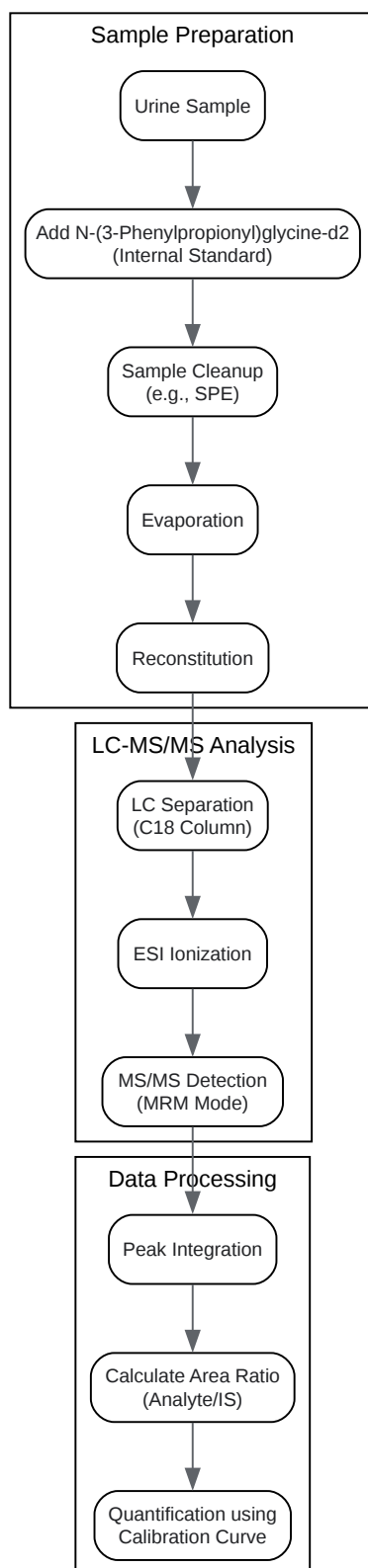
- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column is typically used.
  - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
  - Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

- Injection Volume: 5-10  $\mu$ L.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Electrospray ionization (ESI) in positive or negative mode.
  - Scan Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (N-(3-Phenylpropionyl)glycine) and the internal standard (**N-(3-Phenylpropionyl)glycine-d2**) must be determined and optimized. For **N-(3-Phenylpropionyl)glycine-d2**, the precursor ion will have an m/z two units higher than the non-deuterated form.

#### 4.1.3. Quantification

The concentration of N-(3-Phenylpropionyl)glycine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

## Experimental Workflow Diagram



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**Caption:** Workflow for quantitative analysis of urinary acylglycines using a deuterated internal standard.

## Spectroscopic Data

While specific spectra for **N-(3-Phenylpropionyl)glycine-d2** are not widely published, the expected characteristics can be inferred from the non-deuterated compound's data.

### <sup>1</sup>H NMR Spectroscopy

In the <sup>1</sup>H NMR spectrum of **N-(3-Phenylpropionyl)glycine-d2**, the signal corresponding to the two protons on the C2 of the glycine moiety (typically a doublet around 4.0 ppm in the non-deuterated form) will be absent due to the deuterium substitution. The remaining signals corresponding to the phenyl and propionyl groups will be present.

### Mass Spectrometry

The mass spectrum of **N-(3-Phenylpropionyl)glycine-d2** will show a molecular ion peak at an m/z value that is two units higher than that of the non-deuterated compound, reflecting the presence of the two deuterium atoms. This mass shift is the basis for its use as an internal standard in mass spectrometry.

This technical guide provides a solid foundation for understanding the chemical properties and applications of **N-(3-Phenylpropionyl)glycine-d2**. For specific analytical method development, further optimization of the LC-MS/MS parameters is recommended.

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